1-Chloro-3-(difluoromethyl)-5-fluorobenzene

CAS No.: 1214333-10-4

Cat. No.: VC3181539

Molecular Formula: C7H4ClF3

Molecular Weight: 180.55 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1214333-10-4 |

|---|---|

| Molecular Formula | C7H4ClF3 |

| Molecular Weight | 180.55 g/mol |

| IUPAC Name | 1-chloro-3-(difluoromethyl)-5-fluorobenzene |

| Standard InChI | InChI=1S/C7H4ClF3/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,7H |

| Standard InChI Key | RIBPSSSCRZSNSV-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C=C1F)Cl)C(F)F |

| Canonical SMILES | C1=C(C=C(C=C1F)Cl)C(F)F |

Introduction

Chemical Structure and Properties

Molecular Structure

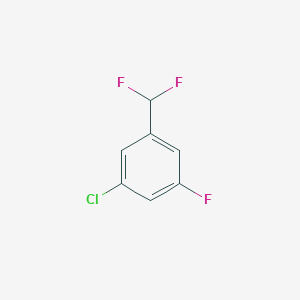

1-Chloro-3-(difluoromethyl)-5-fluorobenzene consists of a benzene ring with three substituents: a chlorine atom, a difluoromethyl group, and a fluorine atom. The molecular formula is C7H4ClF3 . The structure features the chlorine atom at position 1, the difluoromethyl group (-CHF2) at position 3, and a fluorine atom at position 5 of the benzene ring . This arrangement creates a molecule with unique electronic and steric properties.

The structural representation can be expressed through several notations:

Physical Properties

The compound possesses specific physical characteristics that influence its behavior and applications. Table 1 summarizes the key physical properties of 1-Chloro-3-(difluoromethyl)-5-fluorobenzene.

Table 1: Physical Properties of 1-Chloro-3-(difluoromethyl)-5-fluorobenzene

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 180.55 g/mol | |

| Physical State | Not specified in sources | - |

| LogP | 3.4167 | |

| TPSA | 0 | |

| H-Bond Acceptors | 0 | |

| H-Bond Donors | 0 | |

| Rotatable Bonds | 1 |

The LogP value of 3.4167 indicates that the compound is lipophilic, suggesting good membrane permeability . The absence of hydrogen bond acceptors and donors (both values are 0) indicates limited capacity for hydrogen bonding interactions . These properties collectively suggest that 1-Chloro-3-(difluoromethyl)-5-fluorobenzene may have good penetration into lipid bilayers and potentially favorable pharmacokinetic properties for certain applications.

| Supplier | Catalog Number | Purity | Package Size | Status | Source |

|---|---|---|---|---|---|

| CymitQuimica | 10-F094661 | 97.0% | 1g, 5g | Available | |

| CymitQuimica | 3D-PYB33310 | Min. 95% | 50mg, 500mg | Discontinued | |

| ChemScene | CS-0564392 | 98% | 100mg | Available |

For researchers requiring this compound, ChemScene offers the highest purity at 98% , while CymitQuimica offers larger quantities with slightly lower purity specifications .

*Calculated based on atomic weights

This comparison illustrates how relatively minor structural modifications can lead to compounds with potentially different physical, chemical, and biological properties. The substitution pattern and identity of functional groups impact lipophilicity, electronic distribution, and molecular recognition properties.

Future Research Directions

The structural features of 1-Chloro-3-(difluoromethyl)-5-fluorobenzene suggest several promising research avenues:

Medicinal Chemistry

The difluoromethyl group has emerged as an important bioisostere in drug design. Its unique properties—including the ability to act as a hydrogen bond donor while maintaining lipophilicity—make compounds containing this moiety interesting candidates for pharmaceutical development. Future research might explore:

-

Use as a building block for novel enzyme inhibitors

-

Development of fluorinated compounds with improved metabolic stability

-

Exploration of structure-activity relationships in series containing this structural motif

Materials Science

Fluorinated aromatic compounds often possess interesting properties for materials applications, including:

-

Thermal stability

-

Chemical resistance

-

Unique electronic properties

-

Potential applications in liquid crystals or specialty polymers

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume